Cas no 153121-88-1 (Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester)
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester Chemical and Physical Properties
Names and Identifiers
-
- Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester
- S-(2-hydroxyethyl) 2,2-dimethylpropanethioate
- S-2-hydroxyethyl 2,2-dimethylpropanethioate
- 1-[(2-hydroxyethyl)sulfanyl]-2,2-dimethylpropan-1-one
- 2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester
- DB-092089
- AS-70809
- CS-0097019
- SCHEMBL3072338
- LIFQCFNVZCHRCI-UHFFFAOYSA-N
- BCP31723
- s-2-hydroxyethyl2,2-dimethylpropanethioate
- AKOS037646786
- 2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester;Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester
- 2-(s-pivaloylthio)ethanol
- DTXSID60433698
- AB92666
- 153121-88-1
- A12087
-
- MDL: MFCD18907033
- Inchi: 1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3
- InChI Key: LIFQCFNVZCHRCI-UHFFFAOYSA-N
- SMILES: S(CCO)C(C(C)(C)C)=O
Computed Properties
- Exact Mass: 162.07152
- Monoisotopic Mass: 162.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- PSA: 37.3
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80630-100mg |
S-2-Hydroxyethyl 2,2-dimethylpropanethioate |
153121-88-1 | 97% | 100mg |
¥692.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80630-1g |
S-2-Hydroxyethyl 2,2-dimethylpropanethioate |
153121-88-1 | 97% | 1g |
¥3413.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80630-250mg |
S-2-Hydroxyethyl 2,2-dimethylpropanethioate |
153121-88-1 | 97% | 250mg |
¥1030.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB985-200mg |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 97% | 200mg |
1045.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB985-50mg |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 97% | 50mg |
378.0CNY | 2021-07-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2599-100mg |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate |
153121-88-1 | 95% | 100mg |
¥573.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2599-250mg |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate |
153121-88-1 | 95% | 250mg |
¥851.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2599-1g |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate |
153121-88-1 | 95% | 1g |
¥2547.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D770071-250mg |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 250mg |
$195 | 2025-02-18 | |
| eNovation Chemicals LLC | D770071-1g |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 1g |
$450 | 2025-02-18 |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester Suppliers
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester (CAS No. 153121-88-1): A Comprehensive Overview
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester, identified by its CAS number 153121-88-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, belonging to the class of thioesters, has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The detailed exploration of this molecule not only sheds light on its chemical characteristics but also highlights its relevance in contemporary scientific studies.
The molecular structure of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester consists of a propanethioic acid backbone modified with a 2,2-dimethyl substitution and an S-(2-hydroxyethyl) ester group. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of the thioester moiety suggests potential roles in biological systems, particularly in enzymatic reactions where thioesters are commonly involved in energy transfer and metabolic processes.
In recent years, the study of thioesters has seen considerable advancements, particularly in understanding their roles in biochemistry and drug development. Research has demonstrated that thioesters can act as potent catalysts in various biochemical reactions, including peptide bond formation and acyl group transfer. The specific structure of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester makes it a promising candidate for investigating such mechanisms.
One of the most intriguing aspects of this compound is its potential application in the synthesis of bioactive molecules. Thioesters are frequently used as building blocks in organic synthesis due to their reactivity and stability under various conditions. The dimethyl substitution on the propanethioic acid moiety enhances the compound's versatility, allowing for diverse chemical modifications. This characteristic is particularly useful in drug discovery pipelines, where structural diversity is crucial for identifying novel therapeutic agents.
The stereochemistry of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester also plays a critical role in its biological activity. The S-configuration of the thiol group influences how the molecule interacts with biological targets, such as enzymes and receptors. Studies have shown that stereochemical variations can significantly impact the efficacy and selectivity of bioactive compounds. Therefore, understanding the stereochemical properties of this compound is essential for optimizing its potential applications.
Recent research has begun to explore the use of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester in synthetic biology applications. Thioesters have been employed to create artificial metabolic pathways and to engineer microbial strains capable of producing valuable chemicals. The unique reactivity of this compound makes it an attractive candidate for such endeavors. For instance, researchers have utilized thioesters to develop systems for on-demand synthesis of bioactive molecules within living cells.
The pharmaceutical industry has also shown interest in thioesters as pharmacophores due to their ability to mimic natural biochemical intermediates. The structural features of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester, including its thioester group and hydroxyl substituent, make it a versatile scaffold for drug design. Current studies are investigating its potential as a precursor for novel therapeutic agents targeting various diseases. The compound's ability to undergo controlled hydrolysis or transesterification reactions further enhances its utility in medicinal chemistry.
In addition to its synthetic applications, Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester has been studied for its role in enzyme inhibition and activation. Thioesters are known substrates for many enzymes involved in metabolic pathways, and their derivatives can be used to modulate enzyme activity. Researchers have explored derivatives of this compound as inhibitors or activators for enzymes relevant to human health and disease. Such studies contribute to our understanding of enzymatic mechanisms and provide insights into developing enzyme-based therapeutics.
The environmental impact of chemical compounds is another area where Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester warrants attention. While thioesters are generally stable under normal conditions, their degradation products can influence ecological systems. Investigating the environmental fate and toxicity of this compound is crucial for assessing its sustainability and safety profile. Recent studies have begun to address these concerns by examining the biodegradation pathways and ecological effects of thioester derivatives.
The future prospects for Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester are promising given its multifaceted applications. Advances in synthetic chemistry and biotechnology continue to open new avenues for utilizing this compound in drug development, material science, and environmental chemistry. As research progresses,the full potential of this molecule will likely be realized,leading to innovative solutions across multiple scientific disciplines.
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